molecular formula C10H14N2O6 B1201438 3-Methylpseudouridine CAS No. 81691-06-7

3-Methylpseudouridine

Numéro de catalogue B1201438
Numéro CAS: 81691-06-7
Poids moléculaire: 258.23 g/mol
Clé InChI: DXEJZRDJXRVUPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Methylpseudouridine is a uridine analog that inhibits the enzyme RNA polymerase . It has been shown to inhibit protein synthesis and can be used in the treatment of bacterial infections . It is synthesized by solid-phase chemistry on a polymeric support and purified by high-performance liquid chromatography . It is also used for increasing viability or longevity of organ or organ explant using modified mRNAs for proteins essential for organ survival .


Synthesis Analysis

The synthesis of 3-Methylpseudouridine involves the use of pseudouridine and some of its naturally occurring derivatives in the AMBER distribution either alone or in combination with the revised γ torsion parameters . The application of the recommended bsc0 correction leads to an improvement in the description not only of the distribution in the γ torsional space but also of the sugar pucker distributions .


Molecular Structure Analysis

A new set of partial atomic charges for pseudouridine, 1-methylpseudouridine, 3-methylpseudouridine and 2′-O-methylpseudouridine and a new set of glycosidic torsional parameters (χ ND) based on chosen glycosidic torsional profiles that most closely corresponded to the NMR data for conformational propensities have been reported .


Chemical Reactions Analysis

The chemical reactions of 3-Methylpseudouridine involve the use of pseudouridine and 5-methyl cytidine as substitutions for uridine and cytidine to avoid the immune response and cytotoxicity induced by introducing mRNA into cells .


Physical And Chemical Properties Analysis

3-Methylpseudouridine has a molecular formula of C10H14N2O6 and a molecular weight of 258.22796 . It has a density of 1.576±0.06 g/cm3 . The pKa value is 9.88±0.10 .

Applications De Recherche Scientifique

  • Role in Ribosomal RNA Structure : 3-Methylpseudouridine has been identified as a constituent of Escherichia coli's 23S ribosomal RNA, specifically in a segment that interacts with domain V in forming the peptidyl transferase center of the ribosome (Kowalak et al., 1996). This finding suggests its significance in the three-dimensional structure and function of the ribosome.

  • Fermentation Product : It has been identified as a fermentation product in broths of Nocardia lactamdurans, accumulating following the increase of extracellular uracil in strains with elevated levels of de novo pyrimidine biosynthetic enzymes (Nielsen & Arison, 1989). This application points towards its potential role in microbial metabolic processes.

  • Conformational Studies : Research has been conducted on the conformations of 3-Methylpseudouridine, revealing that it adopts primarily a syn conformation in solution, which could have implications for its interactions with other biomolecules (Desaulniers et al., 2005).

  • Biosynthesis in Ribosomal RNA : Investigations into the biosynthesis of hypermodified nucleotides in ribosomal RNA of yeast and human cells suggest a role for 3-Methylpseudouridine in RNA maturation processes (Brand et al., 1978).

  • Synthesis for Structural Studies : Synthetic approaches to 3-Methylpseudouridine have been developed for the purpose of creating RNA with modified nucleosides for high-resolution structure studies (Chui et al., 2002). This application is crucial for understanding RNA structure and function at a molecular level.

  • Modified Nucleoside in Archaebacterial tRNA : 3-Methylpseudouridine has been found to replace ribosylthymine in the T psi C loop of most tRNAs examined in archaebacteria (Pang et al., 1982), indicating a unique role in tRNA structure and function in these organisms.

  • Role in COVID-19 mRNA Vaccines : A notable application of a related compound, N1-Methylpseudouridine, has been its use in COVID-19 mRNA vaccines to enhance their effectiveness (Nance & Meier, 2021). This highlights the importance of such modifications in modern medical applications.

Propriétés

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17)/t5-,6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEJZRDJXRVUPN-XUTVFYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=CNC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpseudouridine

CAS RN

81691-06-7
Record name 3-Methyl-5-β-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81691-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpseudouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081691067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
JP Desaulniers, HMP Chui, CS Chow - Bioorganic & medicinal chemistry, 2005 - Elsevier
… and 3-methylpseudouridine are … and 3-methylpseudouridine (51:49, 37 C, D 2 O). 3-Methyluridine preferentially adopts an anti conformation in solution, whereas 3-methylpseudouridine …
Number of citations: 13 www.sciencedirect.com
JA Kowalak, E Bruenger, T Hashizume… - Nucleic acids …, 1996 - academic.oup.com
… Although pseudouridine itself is widely distributed in rRNA (39), 3-methylpseudouridine is the only derivative of Ψ thus far found in bacterial rRNA (1). Eukaryotic rRNA additionally …
Number of citations: 76 academic.oup.com
HMP Chui, JP Desaulniers, SA Scaringe… - The Journal of organic …, 2002 - ACS Publications
… the natural modified nucleoside 3-methylpseudouridine (m 3 Ψ) … To generate 1-methylpseudouridine or 3-methylpseudouridine… One group has produced 3-methylpseudouridine and the …
Number of citations: 95 pubs.acs.org
A Matsuda, K Pankiewicz, BK Marcus… - Carbohydrate …, 1982 - Elsevier
The first chemical synthesis of 3-methyl-ψ-uridine (5) and its 2′-deoxy analogue (9) has been achieved. ψ-Uridine was trimethylsilylated and the crude product was treated with acetyl …
Number of citations: 71 www.sciencedirect.com
A Durairaj, PA Limbach - Analytica chimica acta, 2008 - Elsevier
… or eukaryotic RNAs, and 3-methylpseudouridine, which has … 2′-O-methylpseudouridine and 3-methylpseudouridine, as … ′-O-methylpseudouridine and 3-methylpseudouridine. The MS/…
Number of citations: 39 www.sciencedirect.com
HMP Chui, M Meroueh, SA Scaringe… - Bioorganic & medicinal …, 2002 - Elsevier
… The natural base modification 3-methylpseudouridine (m 3 Ψ) occurs in the 1920-loop region of Escherichia coli (E. coli) 23S ribosomal RNA (rRNA) at position 1915. A pseudouridine …
Number of citations: 20 www.sciencedirect.com
JBK Nielsen, BH Arison - The Journal of Antibiotics, 1989 - jstage.jst.go.jp
3-Methylpseudouridine (/3 isomer) has been identified in fermentation broths of Nocardia lactamdurans. It accumulates at quite high levels following the accumulation of extracellular …
Number of citations: 9 www.jstage.jst.go.jp
AV Bakin, J Ofengand - Protein Synthesis: Methods and Protocols, 1998 - Springer
The stable RNA molecules (rRNA, tRNA, and sn[o]RNA) of the cell are subjected to nucleotide modifications on the way to the functionally mature state (see refs. 1 – 3 ). These …
Number of citations: 72 link.springer.com
R Ero, L Peil, A Liiv, J Remme - Rna, 2008 - rnajournal.cshlp.org
… (Left) Stem–loop 69 contains three post-transcriptional modifications: two pseudouridines (Ψ) and one 3-methylpseudouridine (m 3 Ψ) located at position 1915 according to standard E. …
Number of citations: 75 rnajournal.cshlp.org
E Koculi, SS Cho - Biochemistry, 2022 - ACS Publications
… The modifications we characterized are 3-methylpseudouridine, 2-methyladenine, 5-… Two uridines to pseudouridine isomerizations, the 3-methylpseudouridine and 5-hydroxycytidine …
Number of citations: 3 pubs.acs.org

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